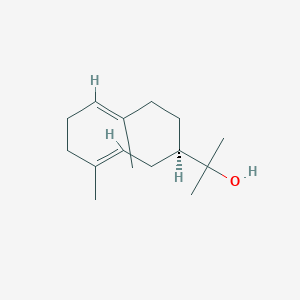

(2E,6E)-hedycaryol

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H26O |

|---|---|

Peso molecular |

222.37 g/mol |

Nombre IUPAC |

2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]propan-2-ol |

InChI |

InChI=1S/C15H26O/c1-12-6-5-7-13(2)9-11-14(10-8-12)15(3,4)16/h6,9,14,16H,5,7-8,10-11H2,1-4H3/b12-6+,13-9+/t14-/m1/s1 |

Clave InChI |

SDMLCXJKAYFHQM-MKJLVJGCSA-N |

SMILES isomérico |

C/C/1=C\CC/C(=C/C[C@@H](CC1)C(C)(C)O)/C |

SMILES canónico |

CC1=CCCC(=CCC(CC1)C(C)(C)O)C |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Bioactivity and Druglikeness

Research indicates that (2E,6E)-hedycaryol exhibits significant bioactive properties. A study highlighted its potential for high human intestinal absorption and permeability across Caco-2 cells, suggesting favorable pharmacokinetic properties for oral administration . However, it scored a negative druglikeness score, indicating challenges in its development as a pharmaceutical agent .

Anticancer Activity

This compound has been investigated for its cytotoxic effects against various cancer cell lines. Notably, it was shown to have an inhibitory concentration (IC50) of 2.57 µM against HepG2 cells, indicating potent anticancer activity . This makes it a candidate for further research in cancer therapeutics.

Carbocation Stability

Recent studies have focused on the stability of carbocation intermediates derived from this compound. The stability trends among hedycaryol-derived carbocations have been analyzed using density functional theory calculations. The findings suggest that specific intramolecular interactions contribute to the stability of these intermediates, which is crucial for understanding the synthesis and reactivity of terpenes .

Natural Sources

This compound is primarily derived from various plant species, particularly those in the Camellia genus. For instance, a terpene synthase gene identified in Camellia brevistyla has been linked to the production of hedycaryol, which plays a role in attracting pollinators due to its fragrant properties . This highlights its ecological significance beyond mere chemical applications.

Comparison of Bioactive Properties

The following table summarizes the bioactive properties and pharmacological profiles of this compound compared to other sesquiterpenes:

| Compound | IC50 (µM) | Druglikeness Score | Human Intestinal Absorption | Caco-2 Permeability |

|---|---|---|---|---|

| This compound | 2.57 | -1.38 | High | High |

| 7-epi-α-eudesmol | Not reported | Positive | Moderate | Moderate |

| Citral | Not reported | Positive | High | High |

Case Study: Anticancer Research

In a study focused on the anticancer properties of natural compounds, this compound demonstrated significant cytotoxicity against HepG2 liver cancer cells. The mechanism involved apoptosis induction through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins . This case emphasizes the potential therapeutic applications of hedycaryol in oncology.

Case Study: Stability Analysis

A comparative analysis of carbocation stability revealed that hedycaryol-derived carbocations exhibit unique stability trends due to specific intramolecular interactions not present in other similar compounds like germacrene A . This insight is valuable for synthetic chemists aiming to optimize terpene synthesis pathways.

Análisis De Reacciones Químicas

Table 1: Catalytic Residues in Hedycaryol Synthase

| Residue/Element | Role in Reaction | Source |

|---|---|---|

| Val179 | Stabilizes C1 carbocation via carbonyl oxygen | |

| Phe84 (helix C) | Confines active site for charge stabilization | |

| Helix G dipole | Neutralizes carbocation charge |

Enzymatic Derivatization and Mutagenesis

Mutagenesis studies reveal how active-site modifications alter product outcomes:

-

W312A mutation : Reduces cyclization efficiency, yielding nerolidol (acyclic) instead of hedycaryol ( ).

-

H320A mutation : Increases linear byproducts (e.g., farnesol) due to reduced hydrophobic confinement ( ).

Table 2: Kinetic Parameters of HcS Mutants

| Mutant | (s) | (μM) | Major Product |

|---|---|---|---|

| Wild-type | 0.12 ± 0.02 | 0.45 ± 0.05 | Hedycaryol |

| W312A | 0.01 ± 0.003 | 0.40 ± 0.07 | Nerolidol |

| H320A | 0.01 ± 0.002 | 1.12 ± 0.10 | Farnesol |

| Data sourced from |

Thermal and Acid-Catalyzed Rearrangements

(2E,6E)-Hedycaryol undergoes dehydration under acidic conditions to form α-farnesene isomers:

-

Mechanism : Protonation of the tertiary alcohol followed by a Wagner-Meerwein rearrangement and β-hydride elimination ( ).

-

Stereochemical control : The (2E,6E)-configuration directs elimination to yield (2E,6E)-α-farnesene preferentially ( ).

Stereochemical Considerations

The (2E,6E)-configuration is critical for enzymatic recognition and reactivity:

Métodos De Preparación

Enzymatic Biosynthesis from Farnesyl Diphosphate

This compound is natively synthesized in plants and microorganisms via terpene synthase-mediated cyclization of farnesyl diphosphate (FPP). The bacterial selinadiene synthase and plant-derived germacrene A synthases exemplify enzymes that catalyze FPP ionization, followed by a 1,10-cyclization to form the (E,E)-germacradienyl cation. Water capture at C10 yields hedycaryol with (2E,6E) geometry. Key residues, such as aspartate-rich motifs, stabilize carbocation intermediates, while main-chain carbonyl oxygens facilitate reprotonation events critical for stereochemical fidelity.

Table 1: Enzymatic Biosynthesis Parameters

| Enzyme Source | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Streptomyces sp. | FPP | This compound | 12–18 | |

| Arabidopsis thaliana | FPP | Germacrene A + Hedycaryol | 8–15 |

Chemical Synthesis Strategies

Marshall Fragmentation of Mesylated Precursors

A landmark enantiospecific synthesis of allohedycaryol, a stereoisomer, provides foundational insights applicable to this compound. Starting from (+)-dihydrocarvone, the route involves:

-

Alkylation of imine intermediates to install the germacrane skeleton.

-

Epoxidation of Δ¹⁰ double bonds using mCPBA, achieving >95% regioselectivity.

-

Mesylation of C1-hydroxyl groups with methanesulfonyl chloride, followed by Marshall fragmentation to generate the trans,trans-cyclodeca-1,6-diene core.

Critical Step : The Marshall fragmentation of mesylate 4 (derived from (+)-R-cyperone) with BH₃·THF yields the cyclodecadiene framework in 68% yield, though stereochemical adjustments are required for (2E,6E) specificity.

Epoxidation-Reduction Sequences

Epoxidation of Δ⁴,⁵ double bonds in germacrane precursors using VO(acac)₂/H₂O₂ followed by NaBH₄ reduction selectively installs the C3 hydroxyl group. For example, epoxidation of 1,2-dehydro-R-cyperone (10 ) yields a 1:1 diastereomeric mixture, which upon reduction generates allylic alcohol 12 with 82% efficiency.

Table 2: Key Chemical Synthesis Metrics

| Step | Reagents/Conditions | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|

| Epoxidation | VO(acac)₂, H₂O₂, CH₂Cl₂, 0°C | 85 | 1:1 |

| Marshall Fragmentation | BH₃·THF, NaOMe/MeOH | 68 | >95% trans,trans |

Isolation from Natural Sources

Steam Distillation of Plant Material

This compound has been isolated from Thymus praecox and Cryptomeria japonica via steam distillation followed by fractional vacuum distillation. The essential oil is chromatographed over silica gel (hexane:EtOAc, 9:1) to isolate hedycaryol in 0.2–0.5% w/w yields.

Supercritical CO₂ Extraction

Supercritical CO₂ extraction (40°C, 10 MPa) of Chamaecyparis obtusa heartwood enhances recovery efficiency (0.7% w/w) compared to steam distillation. GC-MS analysis confirms >98% purity post-purification.

Stereochemical and Mechanistic Considerations

Reprotonation-Directed Cyclization

Reprotonation at C1 versus C4 of hedycaryol dictates bicyclic product distributions:

Absolute Configuration Assignments

The (7R,10S) configuration of natural hedycaryol was resolved via chemical correlation to (-)-10-epi-α-cyperone. X-ray crystallography of brominated derivatives confirmed C7 stereogenicity.

Comparative Analysis of Preparation Methods

Table 3: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Enzymatic Biosynthesis | 12–18 | 95–98 | Moderate | 120–150 |

| Chemical Synthesis | 40–68 | 99 | High | 200–300 |

| Natural Isolation | 0.2–0.7 | 98 | Low | 500–800 |

Enzymatic routes offer sustainability but require optimization for industrial-scale yields. Chemical synthesis, though cost-intensive, ensures stereochemical precision and gram-scale production. Natural isolation remains limited to niche applications due to low abundance.

Q & A

Q. What gaps exist in understanding the role of this compound conformers in terpene biosynthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.